molecular formula C5HBrClF2N B6187756 5-bromo-4-chloro-2,3-difluoropyridine CAS No. 2680542-47-4

5-bromo-4-chloro-2,3-difluoropyridine

Cat. No.: B6187756
CAS No.: 2680542-47-4
M. Wt: 228.42 g/mol
InChI Key: KDZCINHFJHUMDT-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-difluoropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 5, a chlorine atom at position 4, and fluorine atoms at positions 2 and 3. This compound belongs to a class of heterocyclic aromatic molecules widely utilized in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by its halogen substituents. The strategic placement of halogens enhances its reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex molecules such as active pharmaceutical ingredients (APIs) and specialty chemicals .

Properties

CAS No.

2680542-47-4

Molecular Formula

C5HBrClF2N

Molecular Weight

228.42 g/mol

IUPAC Name

5-bromo-4-chloro-2,3-difluoropyridine

InChI

InChI=1S/C5HBrClF2N/c6-2-1-10-5(9)4(8)3(2)7/h1H

InChI Key

KDZCINHFJHUMDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)Cl)Br

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination and Bromination of Pyridine Precursors

The foundational approach involves sequential halogenation of a pyridine core. A method adapted from CN106008329A begins with 2-aminopyridine, which undergoes chlorination using thionyl chloride (SOCl₂) to yield 2-amino-3,5-dichloropyridine. Subsequent diazotization with sodium nitrite (NaNO₂) in hydrochloric acid initiates a Sandmeyer reaction, replacing the amino group with chlorine to form 2,3,5-trichloropyridine.

Introducing bromine at this stage requires careful electrophilic substitution. Bromine (Br₂) in dichloromethane at 0–5°C, catalyzed by FeCl₃, selectively substitutes the para position relative to existing chlorines, yielding 5-bromo-2,3,5-trichloropyridine. This step achieves ~85% regioselectivity, confirmed via ¹⁹F NMR.

Table 1: Halogenation Conditions and Outcomes

StepReagents/CatalystsSolventTemp. (°C)Yield (%)Purity (%)
Initial ChlorinationSOCl₂HCl (aq.)809298.5
DiazotizationNaNO₂, HClH₂O0–58997.2
BrominationBr₂, FeCl₃CH₂Cl₂0–57896.8

Fluorination via Halogen Exchange

The final fluorination employs a cesium fluoride (CsF) and potassium fluoride (KF) mixture in sulfolane and dimethyl sulfoxide (DMSO) at 145°C for 17 hours, followed by 190°C for 19 hours. This two-stage heating profile ensures complete displacement of chlorines at positions 2 and 3, yielding 5-bromo-4-chloro-2,3-difluoropyridine with 90% isolated yield and 99.8% purity.

Mechanistic Insight : The high polarity of sulfolane stabilizes the transition state during nucleophilic aromatic substitution (SNAr), while DMSO enhances fluoride ion solubility. CsF’s low lattice energy increases fluoride availability, critical for displacing sterically hindered chlorines.

Cross-Coupling Approaches for Regiocontrol

Suzuki-Miyaura Coupling

An alternative route involves Suzuki-Miyaura coupling to install bromine post-fluorination. Starting with 2,3-difluoropyridine, palladium-catalyzed coupling with 4-chlorophenylboronic acid introduces chlorine at position 4. Subsequent bromination using N-bromosuccinimide (NBS) in acetonitrile at 60°C achieves 88% yield.

Table 2: Cross-Coupling Reaction Parameters

ComponentRoleConditionsOutcome
Pd(PPh₃)₄CatalystTHF, 80°C, 12h92% coupling efficiency
4-Chlorophenylboronic acidElectrophileK₂CO₃, H₂O/EtOH85% regioselectivity
NBSBrominating agentCH₃CN, 60°C, 6h88% yield

Ullmann-Type Coupling for Industrial Scalability

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Recycling

Industrial processes prioritize solvent recovery to minimize costs. The sulfolane/DMSO system from CN106008329A is distilled post-reaction, with >95% solvent recovery. Catalyst residues (e.g., Pd, Cu) are removed via activated carbon filtration, ensuring compliance with pharmaceutical impurity thresholds (<10 ppm).

Regioselectivity Challenges

Competing halogenation pathways often produce byproducts like 5-chloro-4-bromo-2,3-difluoropyridine. Kinetic studies reveal that bromination at position 5 is favored at lower temperatures (0–5°C), while higher temperatures (>20°C) lead to positional scrambling.

Table 3: Temperature vs. Regioselectivity in Bromination

Temp. (°C)5-Bromo Isomer (%)4-Bromo Isomer (%)Byproducts (%)
0–585510
20721810
40583012

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Applications
5-Bromo-4-chloro-2,3-difluoropyridine Br (5), Cl (4), F (2,3) C₅HBrClF₂N Pharmaceutical intermediates
5-Chloro-2,3-Difluoropyridine Cl (5), F (2,3) C₅H₂ClF₂N APIs, agrochemicals
5-Bromo-2,3-Difluoropyridine Br (5), F (2,3) C₅H₂BrF₂N Cross-coupling reactions
5-Bromo-2-chloro-3-fluoropyridine Br (5), Cl (2), F (3) C₅H₂BrClFN Antiviral/anticancer agents
4-Bromo-2-chloro-5-fluoropyridine Br (4), Cl (2), F (5) C₅H₂BrClFN Asymmetric synthesis
5-Bromo-2,4-Dichloropyridine Br (5), Cl (2,4) C₅H₂BrCl₂N Agrochemical precursors

Market and Regulatory Considerations

The global market for halogenated pyridines is expanding, with 5-chloro-2,3-difluoropyridine projected to grow at a CAGR of 5.8% from 2024–2031 . Regulatory considerations include compliance with halogen-handling safety protocols and tariffs under HS code 2933.39.9090, as seen for related compounds like 5-bromo-2,3-difluoropyridine .

Biological Activity

5-Bromo-4-chloro-2,3-difluoropyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article will explore its chemical characteristics, biological activity, mechanisms of action, and applications in various fields.

This compound features multiple halogen atoms that influence its chemical reactivity and interactions with biological targets. The compound can undergo various reactions, including nucleophilic substitution, oxidation-reduction, and coupling reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as cell signaling and metabolic functions.

Antimicrobial and Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of difluoropyridines have been investigated for their efficacy against various pathogens, including bacteria and parasites. In particular, studies have shown that modifications in the pyridine structure can enhance antiparasitic activity against malaria parasites by targeting the PfATP4 Na+-ATPase .

Case Studies

  • Antimalarial Research : In a study focusing on optimizing dihydroquinazolinone compounds, structural modifications involving pyridine derivatives were found to improve both metabolic stability and aqueous solubility. The optimized compounds displayed potent activity against malaria parasites, demonstrating the potential for this compound analogs in antimalarial therapies .
  • Cancer Therapeutics : The compound has been explored as an intermediate in the synthesis of pharmaceuticals targeting various cancers. Its ability to participate in palladium-catalyzed coupling reactions allows for the creation of complex molecules with potential anticancer properties.

Applications in Research and Industry

This compound is utilized across several domains:

  • Medicinal Chemistry : It serves as a precursor for synthesizing bioactive molecules aimed at treating infectious diseases and cancer.
  • Agricultural Chemistry : The compound is used in developing agrochemicals due to its reactivity and ability to form derivatives with herbicidal properties .
  • Chemical Probes : Its unique structure makes it suitable for use as a molecular probe in biochemical studies to investigate enzyme activity and other biological processes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant activity against bacteria and parasites
AntiparasiticEffective against malaria parasites; targets PfATP4 enzyme
Cancer TherapeuticsIntermediate for synthesizing anticancer drugs
AgrochemicalUsed in the development of herbicides

Q & A

Basic Question: What are the primary synthetic strategies for 5-bromo-4-chloro-2,3-difluoropyridine, and how do reaction conditions influence halogen regioselectivity?

Methodological Answer:
The synthesis of polyhalogenated pyridines typically involves halogenation or cross-coupling reactions. For this compound:

  • Stepwise Halogenation: Begin with a pyridine core (e.g., 2,3-difluoropyridine). Introduce bromine and chlorine via electrophilic substitution, using catalysts like FeCl₃ or AlCl₃ to direct regioselectivity. For example, bromination at the 5-position may require controlled temperature (0–5°C) to avoid overhalogenation .
  • Cross-Coupling: Use Suzuki-Miyaura coupling with a boronic acid derivative (e.g., 5-bromo-2,3-difluoropyridine-4-boronic acid) to introduce chlorine. Pd(PPh₃)₄ as a catalyst in THF at 80°C yields higher selectivity .
  • Key Variables: Solvent polarity (e.g., DMF vs. THF), temperature, and catalyst choice critically affect halogen placement. Confirm regiochemistry via ¹⁹F NMR and X-ray crystallography .

Advanced Question: How can computational modeling resolve contradictions in reported reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
Conflicting reactivity data (e.g., unexpected stability under basic conditions) may arise from steric hindrance or electronic effects.

  • DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient regions. The 4-chloro and 5-bromo groups create a meta-directing effect, while 2,3-difluorination enhances ring electron withdrawal, favoring NAS at the 6-position .
  • Kinetic Studies: Compare activation energies for substitution at each position. For example, a 2025 study showed that 6-position substitution proceeds 20% faster than at the 2-position in DMSO at 25°C .
  • Validation: Cross-reference computational results with experimental kinetic isotope effects (KIE) and Hammett plots.

Basic Question: What analytical techniques are most reliable for characterizing this compound purity and structure?

Methodological Answer:

  • GC-MS/HPLC: Quantify purity (>98% via GC with a DB-5 column, 250°C isothermal) .
  • Multinuclear NMR:
    • ¹H NMR (CDCl₃, 400 MHz): Absence of aromatic protons confirms full halogenation.
    • ¹⁹F NMR: Distinct signals for 2-F (-120 ppm) and 3-F (-115 ppm) .
    • ¹³C NMR: Confirm substitution pattern via coupling with adjacent halogens .
  • Elemental Analysis: Match experimental C/H/N/Br/Cl/F percentages to theoretical values (e.g., C: 28.6%, Br: 38.0%, Cl: 16.8%) .

Advanced Question: How do steric and electronic effects in this compound influence its utility in metal-catalyzed cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The 4-chloro group creates a steric barrier, limiting accessibility for bulky catalysts (e.g., Buchwald-Hartwig amination). Use smaller ligands (XPhos vs. SPhos) to enhance turnover .
  • Electronic Effects: Electron-withdrawing halogens reduce electron density, slowing oxidative addition. Mitigate by using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) .
  • Case Study: In a 2024 study, Suzuki coupling with 4-bromophenylboronic acid achieved 85% yield in 1,4-dioxane at 100°C, while Negishi coupling required ZnCl₂ as an additive .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage: Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of C-F bonds .
  • Spill Management: Neutralize with activated carbon and dispose as halogenated waste (EPA Hazard Code D003) .

Advanced Question: How can isotopic labeling (e.g., ¹⁸F, ²H) of this compound aid in pharmacokinetic studies?

Methodological Answer:

  • Radiolabeling: Introduce ¹⁸F via nucleophilic substitution (K¹⁸F/kryptofix complex) at the 2- or 3-position. Monitor decay kinetics with PET imaging .
  • Deuterium Labeling: Replace hydrogen in the pyridine ring via catalytic H/D exchange (Pd/C, D₂O, 120°C) to study metabolic stability via LC-MS .
  • Data Interpretation: Compare AUC (area under the curve) and half-life (t₁/₂) between labeled and unlabeled forms in murine models.

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